Cas no 69485-38-7 (2-methyl-5-prop-2-enylthiophene)
2-methyl-5-prop-2-enylthiophene Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-5-prop-2-enylthiophene
-
- MDL: MFCD07775091
- Inchi: 1S/C8H10S/c1-3-4-8-6-5-7(2)9-8/h3,5-6H,1,4H2,2H3
- InChI Key: QFNLJQZPCWTEOE-UHFFFAOYSA-N
- SMILES: C1(C)SC(CC=C)=CC=1
Computed Properties
- Exact Mass: 138.05032149g/mol
- Monoisotopic Mass: 138.05032149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 98.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 28.2Ų
2-methyl-5-prop-2-enylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427495-1 g |
3-(5-Methyl-2-thienyl)-1-propene |
69485-38-7 | 1g |
€332.00 | 2023-04-23 | ||
| abcr | AB427495-5 g |
3-(5-Methyl-2-thienyl)-1-propene |
69485-38-7 | 5g |
€733.80 | 2023-04-23 | ||
| abcr | AB427495-1g |
3-(5-Methyl-2-thienyl)-1-propene |
69485-38-7 | 1g |
€332.00 | 2023-09-04 | ||
| abcr | AB427495-5g |
3-(5-Methyl-2-thienyl)-1-propene; . |
69485-38-7 | 5g |
€1164.20 | 2025-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660486-1g |
2-Allyl-5-methylthiophene |
69485-38-7 | 98% | 1g |
¥3243.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660486-5g |
2-Allyl-5-methylthiophene |
69485-38-7 | 98% | 5g |
¥8316.00 | 2024-05-03 |
2-methyl-5-prop-2-enylthiophene Suppliers
2-methyl-5-prop-2-enylthiophene Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 2-methyl-5-prop-2-enylthiophene
Professional Introduction to 2-methyl-5-prop-2-enylthiophene (CAS No. 69485-38-7) in Modern Chemical and Pharmaceutical Research
2-methyl-5-prop-2-enylthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 69485-38-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the thiophene family, which is characterized by a sulfur-containing five-membered ring fused with a benzene-like structure. The presence of both methyl and prop-2-enyl substituents in 2-methyl-5-prop-2-enylthiophene enhances its molecular complexity, making it a versatile scaffold for the development of novel therapeutic agents.
The structural motif of 2-methyl-5-prop-2-enylthiophene is particularly intriguing because it combines the aromatic stability of the thiophene core with the reactivity of the alkene substituents. This dual functionality has been exploited in various synthetic pathways, enabling the facile introduction of additional functional groups for further derivatization. In recent years, there has been a surge in interest regarding thiophene derivatives due to their demonstrated efficacy in modulating biological pathways associated with inflammation, neurodegeneration, and cancer.
One of the most compelling aspects of 2-methyl-5-prop-2-enylthiophene is its potential as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its framework to develop compounds with targeted pharmacological effects. For instance, studies have shown that thiophene-based molecules can interact with specific enzymes and receptors, leading to therapeutic outcomes. The prop-2-enyl group, in particular, provides a site for selective chemical modifications, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability.
Recent advancements in computational chemistry have further illuminated the promise of 2-methyl-5-prop-2-enylthiophene as a pharmacophore. Molecular modeling studies have predicted its binding affinity to various protein targets, suggesting applications in drug discovery. These simulations have guided experimental efforts, enabling researchers to design analogs with enhanced potency and selectivity. The integration of machine learning algorithms has expedited this process by identifying promising derivatives based on large datasets of known bioactive compounds.
In the realm of medicinal chemistry, 2-methyl-5-prop-2-enylthiophene has been explored as a component in libraries designed for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds for further development. The compound’s structural features make it amenable to diverse chemical transformations, facilitating the creation of structurally diverse derivatives without compromising core functionality. This flexibility has been particularly valuable in addressing complex diseases that require multifaceted therapeutic approaches.
The pharmaceutical industry has also recognized the synthetic utility of 2-methyl-5-prop-2-enylthiophene. Its incorporation into drug candidates has shown promise in preclinical models for conditions such as cardiovascular disorders and autoimmune diseases. The ability to modify its thiophene core while retaining the prop-2-enyl moiety allows for the creation of molecules that can traverse biological membranes efficiently, a critical factor in drug delivery.
From an industrial perspective, the production of 2-methyl-5-prop-2-enylthiophene on an scales presents both challenges and opportunities. Advances in green chemistry have prompted researchers to develop sustainable synthetic routes that minimize waste and energy consumption. Catalytic processes, for example, have been employed to enhance reaction efficiencies while reducing reliance on hazardous reagents. These innovations align with broader efforts to make pharmaceutical manufacturing more environmentally responsible.
The role of 2-methyl-5-prop-2-enylthiophene extends beyond traditional pharmaceutical applications into emerging fields such as materials science. Thiophene derivatives exhibit interesting electronic properties, making them candidates for organic semiconductors and conductive polymers. By incorporating 2-methyl-5-prop-2-enylthiophene into these materials, researchers aim to develop next-generation electronic devices with improved performance characteristics.
Regulatory considerations also play a crucial role in the utilization of 2-methyl-5-prop-2-enylthiophene. As with all chemical entities intended for therapeutic use, stringent safety and efficacy evaluations are mandatory before commercialization. Collaborative efforts between academia and industry are essential to ensure that regulatory pathways are streamlined without compromising public health standards.
In conclusion, 2-methyl-5-prop-2-enylthiophene (CAS No. 69485-38-7) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable building block for drug discovery and materials innovation. As research continues to uncover new possibilities enabled by this heterocyclic scaffold, its significance is poised to grow further within both academic and industrial settings.
69485-38-7 (2-methyl-5-prop-2-enylthiophene) Related Products
- 6911-45-1(Thiophene, 2,5-dibutyl-)
- 4861-61-4(2-Dodecylthiophene)
- 83027-72-9(Thiophene, 2-hexadecyl-)
- 872-55-9(2-Ethylthiophene)
- 69280-76-8(Thiophene, propyl-)
- 73650-69-8(13,14-Dithiatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene,stereoisomer)
- 5069-23-8(2,5-diethylthiophene)
- 18794-78-0(Thiophene, 2-heptyl-)
- 40323-88-4(2-Ethyl-5-methylthiophene)
- 1551-27-5(2-Propylthiophene)